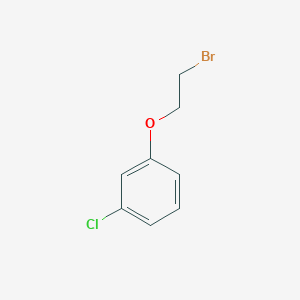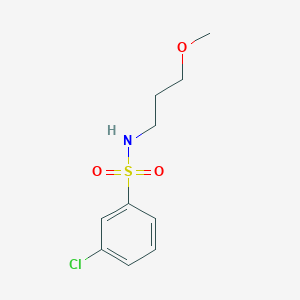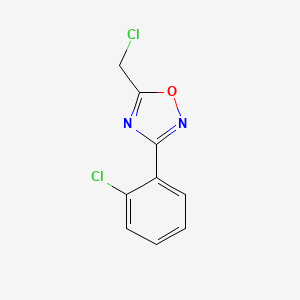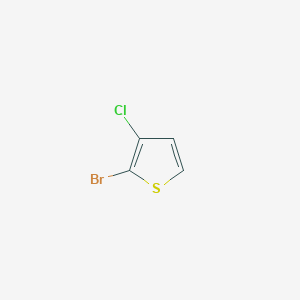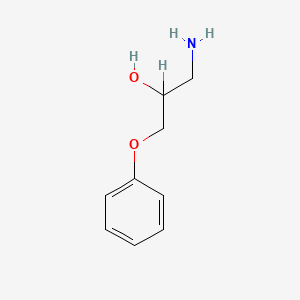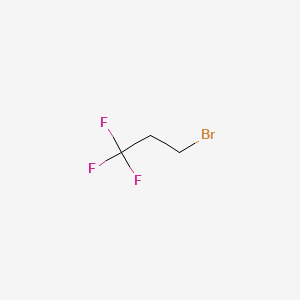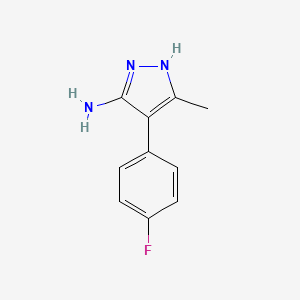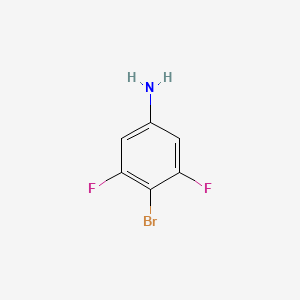
4-Bromo-3,5-difluoroaniline
Overview
Description
4-Bromo-3,5-difluoroaniline is an aromatic amine with the molecular formula C6H4BrF2N. It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Mechanism of Action
Target of Action
4-Bromo-3,5-difluoroaniline is a chemical compound used in organic synthesis . It’s important to note that the targets can vary depending on the specific context of the chemical’s use, such as the type of organism, cell type, and environmental conditions.
Mode of Action
The mode of action of this compound is not explicitly documented. As a halogenated aniline derivative, it may participate in various chemical reactions, contributing to the synthesis of complex organic molecules. The bromine and fluorine substituents on the aromatic ring can potentially influence the compound’s reactivity and interaction with other molecules .
Biochemical Pathways
Given its use in organic synthesis, it’s likely that its primary role is in the formation of new compounds rather than directly interacting with biological pathways .
Result of Action
As a chemical used in organic synthesis, its primary role is likely in the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, it should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-difluoroaniline typically involves the halogenation of 3,5-difluoroaniline. One common method includes the bromination of 3,5-difluoroaniline using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and optimized reaction conditions to achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,5-difluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the substituents.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it to the corresponding aniline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted anilines.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aniline derivatives.
Scientific Research Applications
4-Bromo-3,5-difluoroaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,5-difluoroaniline
- 4-Bromo-2,3-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
Comparison: 4-Bromo-3,5-difluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it exhibits distinct reactivity patterns in nucleophilic and electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUSFDAHRASGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371237 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-95-8 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-3,5-DIFLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and what are the optimal reaction conditions?
A1: N-[(4-Bromo-3,5-difluorine)phenyl]maleimide can be efficiently synthesized through a solvent azeotropic method using maleic anhydride and 4-bromo-3,5-difluoroaniline. [] This method utilizes p-toluene sulfonic acid as a catalyst and a toluene/DMF solvent mixture. Optimal reaction conditions, determined through optimization studies, are as follows:
Q2: What spectroscopic techniques were used to confirm the structure of N-[(4-Bromo-3,5-difluorine)phenyl]maleimide and N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide?
A2: The structures of both synthesized compounds were confirmed using a combination of spectroscopic techniques:
- FTIR (Fourier-transform infrared spectroscopy): This technique provides information about the functional groups present in the molecules. [, ]
- ¹H NMR (proton nuclear magnetic resonance spectroscopy): ¹H NMR elucidates the hydrogen atom environments within the molecule. [, ]
- ¹³C NMR (carbon-13 nuclear magnetic resonance spectroscopy): ¹³C NMR provides insights into the carbon atom environments within the molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

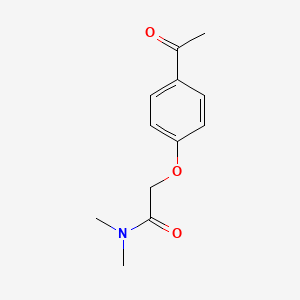
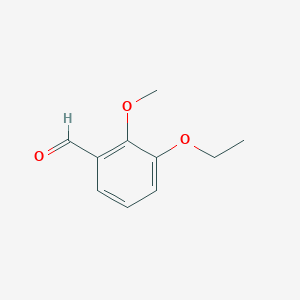
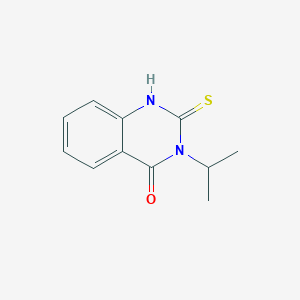
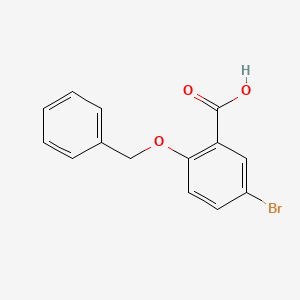
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)
